2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
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Overview
Description
2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex heterocyclic compound It belongs to the class of pyrano[3,2-c]pyridine derivatives, which are known for their diverse pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile typically involves a multicomponent reaction (MCR). This method is preferred due to its efficiency and ability to produce complex molecules in a single step. The reaction involves the condensation of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst . The reaction conditions often include the use of a basic catalyst such as potassium carbonate (K₂CO₃) and solvents like ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the multicomponent reaction process. This would require optimization of reaction conditions to ensure high yield and purity. Industrial production might also involve continuous flow synthesis techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile has several scientific
Properties
Molecular Formula |
C18H17N3O4 |
---|---|
Molecular Weight |
339.3 g/mol |
IUPAC Name |
2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C18H17N3O4/c1-9-6-14-16(18(22)21-9)15(12(8-19)17(20)25-14)11-7-10(23-2)4-5-13(11)24-3/h4-7,15H,20H2,1-3H3,(H,21,22) |
InChI Key |
ATRZEYKVGNFNIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C=CC(=C3)OC)OC)C(=O)N1 |
Origin of Product |
United States |
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